molecular formula C17H21N3O4S2 B2949812 4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1795484-77-3

4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

Cat. No.: B2949812
CAS No.: 1795484-77-3
M. Wt: 395.49
InChI Key: SEYYKRKLOCKKCW-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothiazolo[5,4-c]pyridine core substituted at position 5 with an ethylsulfonyl group and at position 2 with a 4-ethoxybenzamide moiety.

Properties

IUPAC Name

4-ethoxy-N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-3-24-13-7-5-12(6-8-13)16(21)19-17-18-14-9-10-20(11-15(14)25-17)26(22,23)4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYKRKLOCKKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of anticoagulation and thromboembolism treatment. This article reviews the biological activity of this compound based on various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H20N2O4S
  • Molecular Weight : 288.38 g/mol

The presence of the ethylsulfonyl and tetrahydrothiazolo groups contributes to its unique pharmacological properties.

Anticoagulant Effects

Research indicates that this compound exhibits potent anticoagulant effects by inhibiting activated blood coagulation factor X (FXa). This mechanism is crucial in preventing thrombus formation, making it a candidate for treating various thromboembolic disorders such as myocardial infarction and cerebral embolism. The compound has been shown to provide rapid and sustained anticoagulation effects when administered orally .

Inhibition of Thrombus Formation

In vitro studies have demonstrated that this compound significantly inhibits thrombus formation. It acts by blocking the FXa pathway, which is essential for the coagulation cascade. The efficacy of this compound was compared to existing anticoagulants, showing comparable or superior results in specific assays .

Study 1: Efficacy in Animal Models

A study conducted on animal models evaluated the efficacy of this compound in preventing thromboembolic events. Results indicated a significant reduction in thrombus size and improved survival rates when administered prior to induced thromboembolism. The study concluded that the compound could serve as a promising therapeutic agent against thrombotic diseases .

Study 2: Pharmacokinetics and Safety Profile

Another study focused on the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The results showed favorable pharmacokinetic parameters with a good safety profile, indicating potential for clinical use. Toxicity assessments revealed no significant adverse effects at therapeutic doses .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other anticoagulants:

CompoundMechanism of ActionEfficacy in Thrombus InhibitionSafety Profile
4-ethoxy-N-(...)benzamideFXa InhibitionHighFavorable
WarfarinVitamin K AntagonistModerateRequires monitoring
RivaroxabanFXa InhibitionHighModerate

Comparison with Similar Compounds

Substituent Variations at Position 5

The ethylsulfonyl group at position 5 distinguishes this compound from others in the tetrahydrothiazolo[5,4-c]pyridine family:

  • N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (): Features a benzyl group at position 5 and a tert-butylbenzamide.
  • 5-((Aryl/heteroaryl)sulfonyl derivatives (): Compounds with aryl/heteroaryl sulfonyl groups were synthesized and tested for antimicrobial activity. The ethylsulfonyl group in the target compound may offer intermediate hydrophobicity, balancing membrane permeability and aqueous solubility.
  • Factor Xa inhibitors (): Compounds with 5-methyl groups (e.g., 2EI6 and 2EI7) demonstrate substituent-dependent enzyme inhibition. Ethylsulfonyl may alter binding interactions compared to methyl groups.

Benzamide Substituent Variations

The 4-ethoxybenzamide at position 2 is compared to:

  • 4-(tert-butyl)benzamide (): The bulky tert-butyl group increases hydrophobicity, likely reducing bioavailability compared to the smaller ethoxy substituent.

Comparative Data Table

Compound Name / ID Position 5 Substituent Position 2 Substituent Key Properties/Activities Reference
4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide Ethylsulfonyl 4-ethoxybenzamide Potential antimicrobial activity -
JYQ-55 () Tetrahydrofuran-ylmethyl triazole carbonyl (3S)-1-cyanopyrrolidine-3-carboxamide Not specified
N-(5-Benzyl-...benzamide hydrochloride () Benzyl 4-(tert-butyl)benzamide Hydrochloride salt enhances solubility
4-Cyano-N-(5-ethyl-...benzamide hydrochloride () Ethyl 4-cyanobenzamide Cyano group for electronic modulation
Factor Xa inhibitor 2EI6 () Methyl Chloroindol-2-yl carbonyl Factor Xa inhibition (IC50 not provided)

Pharmacokinetic and Physicochemical Considerations

  • Solubility: The 4-ethoxy group may improve solubility compared to tert-butyl () but less than cyano derivatives ().
  • Salt forms : Hydrochloride salts () enhance solubility, whereas the target compound’s neutral benzamide may require formulation adjustments.

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